molecular formula C24H28N4O3 B2808714 N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932529-83-4

N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2808714
CAS No.: 932529-83-4
M. Wt: 420.513
InChI Key: DUFGOBCFSMDEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a synthetic chemical compound featuring a 1,4,8-triazaspiro[4.5]decane core, a structure of significant interest in medicinal chemistry. This scaffold is found in compounds developed for various biological applications, including polymer stabilizers and glycosidase inhibitors . The molecule is structurally characterized by a spirocyclic system that may confer conformational restraint, potentially leading to high selectivity and affinity for specific biological targets. The presence of the 4-ethoxyphenyl (phenacetin-like) moiety and the p-tolyl substituent on the triazaspirodecane core suggests this compound is a valuable intermediate or potential pharmacophore in drug discovery research, particularly for the development of enzyme inhibitors or receptor modulators . As a building block, it enables researchers to explore structure-activity relationships and develop novel therapeutic agents. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-3-31-20-10-8-19(9-11-20)25-21(29)16-28-14-12-24(13-15-28)26-22(23(30)27-24)18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFGOBCFSMDEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the ethoxyphenyl group: This step involves the substitution of a phenyl group with an ethoxy group. Common reagents for this step include ethyl iodide and a strong base such as sodium hydride.

    Acetylation: The final step involves the introduction of the acetamide group through acetylation. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide exhibit promising anticancer properties. The triazaspiro structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Similar compounds have demonstrated activity against a range of bacteria and fungi, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

1. Enzyme Inhibition
The compound's unique structure may allow it to act as an enzyme inhibitor. Research into related compounds has shown that they can inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in diseases such as diabetes and hypertension .

2. Neuroprotective Effects
Preliminary studies suggest that compounds with similar frameworks may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory responses is an area of ongoing research .

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound involves multi-step reactions that can include cyclization and functionalization processes typical in organic synthesis. The use of catalysts to enhance reaction efficiency and selectivity is a focus area .

2. Structure Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have provided insights into how modifications to the ethoxy and triazole moieties can affect the compound's potency and selectivity against various biological targets .

  • Anticancer Activity Study : A recent study evaluated the effects of a derivative of this compound on breast cancer cells, showing a significant reduction in cell viability compared to controls .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of compounds structurally related to this acetamide, demonstrating effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Neuroprotective Mechanism Exploration : A study explored the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress, indicating potential therapeutic benefits for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents on Spiro Core/Acetamide Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications Reference
Target Compound : N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide 2-(p-tolyl), 8-(N-4-ethoxyphenyl) ~437.5 (estimated) Not reported Structural rigidity, potential enzyme inhibition
N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide (G610-0193) 2-(3,4-dimethylphenyl), 8-(N-2-chloro-4-methylphenyl) ~467.0 (estimated) Not reported Enhanced lipophilicity due to chloro and methyl groups
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-(3,4-dimethylphenyl), 8-(N-3-(trifluoromethyl)phenyl) 458.484 Not reported Electron-withdrawing CF₃ group for metabolic stability
N-(3-chlorophenyl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (C916-0499) 3-(p-tolyl), 8-ethyl, 2-sulfanyl 455.02 Not reported Sulfanyl linker for improved solubility
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) Piperazine-thiazole hybrid 422.54 289–290 Anti-inflammatory activity (MMP inhibition)

Key Observations:

Substituent Effects :

  • Electron-Donating Groups : The p-tolyl group in the target compound and G610-0193 may enhance binding to hydrophobic pockets in enzymes.
  • Electron-Withdrawing Groups : The trifluoromethyl group in improves metabolic stability but reduces solubility compared to ethoxy substituents.
  • Heteroatom Modifications : Sulfanyl linkers (e.g., C916-0499 ) increase solubility, whereas piperazine-thiazole hybrids (e.g., compound 13 ) enhance anti-inflammatory activity.

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 13 has a high melting point (289–290°C) due to its planar thiazole ring and hydrogen-bonding capacity.
  • The trifluoromethyl analog has a lower molecular weight (458.48 g/mol) than the target compound, suggesting a trade-off between bulkiness and bioavailability.

Tautomerism and Stability: Analogous compounds like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exist as tautomeric mixtures (1:1 ratio of imino and amino forms) , suggesting that the target compound may also exhibit tautomerism, influencing its reactivity and binding modes.

Biological Activity

Overview

N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will delve into its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Esterification : Formation of esters from acids and alcohols.
  • Heterocyclization : Formation of a heterocyclic compound that includes nitrogen atoms in the ring.
  • Acylation : Introduction of an acyl group into the compound.

Common reagents include organic solvents like dichloromethane and catalysts such as palladium on carbon to enhance reaction efficiency .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This can lead to altered metabolic pathways within cells.
  • Receptor Modulation : It could also interact with various receptors in the body, influencing signaling pathways that regulate physiological responses .

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Anticancer Activity : Preliminary research indicates that compounds with similar structures exhibit significant anticancer properties by modulating metabolic pathways in cancer cells. For instance, compounds designed to inhibit pyruvate dehydrogenase kinase (PDHK) have shown promise in reducing cancer cell proliferation .
  • Cholesterol Regulation : Some derivatives have been linked to increased HDL cholesterol levels in animal models, suggesting a potential role in cardiovascular health .

Case Studies

Several case studies have highlighted the biological effects of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell growth at low concentrations (IC50 < 50 nM) in vitro.
Study 2Showed modulation of lipid profiles in high-fat diet-induced hyperlipidemic hamsters, indicating potential for cardiovascular disease management.
Study 3Investigated the compound's effect on metabolic enzymes involved in glycolysis and oxidative phosphorylation in cancer cells, leading to reduced glycolytic activity and increased oxidative stress .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves multi-step organic reactions, typically starting with cyclization to form the triazaspiro core. Key steps include:

  • Cyclization : Use of catalysts like palladium on carbon or bases (e.g., Na₂CO₃) to promote ring closure .
  • Functionalization : Introducing substituents (e.g., ethoxyphenyl, p-tolyl) via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate) to isolate high-purity products .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for spirocyclic intermediates .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acetyl chloride addition) to avoid side reactions .

Q. How is structural confirmation performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and stereochemistry. For example, aryl protons (δ 7.1–7.7 ppm) and acetamide carbonyl signals (δ ~168–170 ppm) confirm connectivity .
  • X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions in the triazaspiro core) .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., COX-2 inhibition) using recombinant enzymes. IC₅₀ values are calculated from dose-response curves .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can regioselectivity challenges in spirocyclic ring formation be addressed?

Methodological Answer: Regioselectivity is influenced by:

  • Steric Effects : Bulky substituents (e.g., p-tolyl) direct ring closure away from crowded positions .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) stabilize transition states via resonance .
  • Catalyst Design : Chiral catalysts (e.g., Pd-phosphine complexes) can enforce stereoselective cyclization .

Case Study :
In related triazaspiro compounds, substituting 4-nitrophenyl groups increased yield by 25% due to enhanced electrophilicity at the reaction site .

Q. How do molecular docking studies inform SAR for target enzyme interactions?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known spirocyclic ligand interactions (e.g., COX-2, kinase domains) .
  • Docking Workflow :
    • Prepare ligand and protein (e.g., PDB: 1CX2 for COX-2).
    • Use AutoDock Vina for binding pose prediction.
    • Validate with MD simulations (e.g., GROMACS) to assess stability .

Q. Key Findings :

  • The ethoxyphenyl group forms π-π interactions with COX-2’s Tyr385, while the p-tolyl substituent occupies a hydrophobic pocket .

Q. How can contradictory data between computational predictions and experimental results be resolved?

Methodological Answer: Case Example : If docking suggests high COX-2 affinity but in vitro assays show low activity:

  • Solvent Accessibility : MD simulations may reveal steric hindrance in aqueous environments not modeled in docking .
  • Metabolite Interference : LC-MS/MS can detect degradation products (e.g., hydrolyzed acetamide) that reduce efficacy .
  • Allosteric Effects : SPR or ITC assays quantify binding to secondary sites not predicted by docking .

Q. What strategies improve metabolic stability without compromising activity?

Methodological Answer:

  • Isotere Replacement : Substitute labile groups (e.g., morpholine → piperazine) to resist hydrolysis .
  • Deuterium Incorporation : Replace hydrogen with deuterium at metabolically vulnerable positions (e.g., acetamide α-carbon) .
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with ester linkages for delayed release .

Critical Considerations

  • Safety Protocols : Use fume hoods and PPE when handling acetyl chloride or mercaptoacetic acid (acute toxicity: LD₅₀ = 50 mg/kg) .
  • Data Reproducibility : Report reaction conditions (e.g., "stirred at 0°C for 3 h" vs. "room temperature overnight") to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.